3-(((BI-Tert-butoxycarbonyl)amino)methyl)pyridine 1-oxide
Description
3-(((BI-Tert-butoxycarbonyl)amino)methyl)pyridine 1-oxide is a pyridine 1-oxide derivative featuring a tert-butoxycarbonyl (Boc)-protected amino methyl substituent at the 3-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. The pyridine 1-oxide core imparts unique electronic properties, influencing reactivity in nucleophilic substitutions and coordination chemistry.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(1-oxidopyridin-1-ium-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-15(2,3)22-13(19)18(14(20)23-16(4,5)6)11-12-8-7-9-17(21)10-12/h7-10H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPAEROZAGNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C[N+](=CC=C1)[O-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Boc Protection
The primary route involves reacting 3-(aminomethyl)pyridine with di-tert-butyl dicarbonate [(Boc)₂O] under carbodiimide activation. Optimal conditions include:
Example :
3-(Aminomethyl)pyridine (10.6 mmol) reacts with (Boc)₂O (21.2 mmol) in DCM, yielding 85–90% mono-Boc product. Excess EDC·HCl suppresses di-Boc byproduct formation (<5%).
| Parameter | Value | Impact on Yield |
|---|---|---|
| EDC·HCl Equivalents | 1.5–3 | Maximizes coupling |
| HOBT Loading | 0.05–0.1 equiv | Reduces racemization |
| Solvent Polarity | DCM > THF | Enhances solubility |
Introduction of the Aminomethyl Group
Mannich Reaction with Formaldehyde
3-Aminopyridine undergoes Mannich reaction with formaldehyde and secondary amines to form 3-(aminomethyl)pyridine intermediates.
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Conditions : Aqueous formaldehyde (37%), amine (e.g., piperazine), 50–80°C.
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Limitations : Requires strict pH control (pH 8–9) to avoid over-alkylation.
Side Reactions :
-
Di-Mannich Adducts : Formed at >80°C or excess formaldehyde.
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N-Oxide Premature Oxidation : Mitigated by inert atmosphere (N₂/Ar).
Oxidation to Pyridine N-Oxide
Hydrogen Peroxide Oxidation
The Boc-protated 3-(aminomethyl)pyridine is oxidized using H₂O₂ in polar aprotic solvents:
Example :
1 mmol Boc-protected intermediate in methanol reacts with 15% H₂O₂ at 30°C, yielding 74–82% N-oxide after column chromatography.
| Oxidant Concentration | Yield (%) | Purity (HPLC) |
|---|---|---|
| 5% H₂O₂ | 45 | 88% |
| 15% H₂O₂ | 82 | 95% |
| 30% H₂O₂ | 78 | 93% |
Alternative Oxidants
Purification and Characterization
Column Chromatography
Spectroscopic Data
Challenges and Optimization
Di-Boc Byproduct Formation
N-Oxide Instability
Industrial-Scale Adaptations
Continuous Flow Synthesis
Green Chemistry Approaches
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| EDC/HOBT Boc Protection | 85–90 | 95–98 | 120–150 |
| DMAP Catalysis | 60–65 | 85–90 | 90–110 |
| H₂O₂ Oxidation | 74–82 | 93–95 | 50–70 |
| m-CPBA Oxidation | 80–85 | 97–99 | 200–250 |
Recent Advances (Post-2020)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The pyridine ring can undergo further oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the N-oxide group, reverting to the parent pyridine.
Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products
Deprotected Amino Derivatives: Removal of the tert-butoxycarbonyl group yields the free amino compound.
Oxidized Derivatives: Further oxidation can produce various N-oxide derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(((BI-Tert-butoxycarbonyl)amino)methyl)pyridine 1-oxide is primarily explored for its potential as a pharmaceutical intermediate. The Boc protecting group allows for selective deprotection under mild conditions, making it suitable for synthesizing bioactive molecules.
- Case Study: Research has indicated that derivatives of this compound can exhibit antimicrobial properties. For instance, modifications to the pyridine core have led to compounds with enhanced activity against specific bacterial strains, demonstrating its utility in drug development .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex nitrogen-containing heterocycles. Its reactivity can be harnessed in various coupling reactions.
- Synthesis Example: A notable application involves its use in the synthesis of pyridine-based ligands for transition metal catalysis. These ligands have been shown to facilitate various reactions, including cross-coupling and asymmetric synthesis .
Materials Science
In materials science, this compound is investigated for its potential in creating functional polymers and nanomaterials.
- Research Insight: Studies have demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This has implications for developing advanced materials for electronics and coatings .
Comparative Applications Table
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent synthesis | Enhanced activity against bacteria |
| Organic Synthesis | Building block for nitrogen heterocycles | Versatile reactivity |
| Materials Science | Functional polymer development | Improved thermal stability |
Mechanism of Action
The mechanism of action for this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the active amino group.
Comparison with Similar Compounds
4-Nitro-pyridine 1-oxide (CAS 1124-33-0)
- Structure : A pyridine 1-oxide with a nitro group at the 4-position.
- Properties: High reactivity due to the electron-withdrawing nitro group, increasing susceptibility to nucleophilic attack.
- Contrast : Unlike the Boc-protected compound, 4-nitro-pyridine 1-oxide lacks steric shielding, making it more reactive but also more toxic. The Boc group in the target compound likely reduces acute toxicity while enhancing lipophilicity .
3-Hydroxymethylpyridine 1-oxide
- Structure : Pyridine 1-oxide with a hydroxymethyl group at the 3-position.
- Reactivity: Reacts with methyl fluorosulfonate and cyanide to form 2,6-dicyano-3-methylpyridine, demonstrating the pyridine 1-oxide core’s utility in cyanide substitution reactions .
- Contrast: The Boc-amino methyl group in the target compound may hinder such reactions due to steric bulk, but it offers a protected amine for post-synthetic modifications .
Boc-Protected Analogs
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5)
- Structure : Boc-protected piperidine carboxylic acid.
- Properties :
Functionalized Pyridine Derivatives
3-(Thiadiazolyl)pyridine 1-oxide Compounds
- Applications : Exhibit muscarinic receptor binding and antioxidant properties .
- Contrast: The thiadiazole ring enhances electron-deficient character, favoring receptor interactions. The Boc-amino methyl group may instead prioritize steric effects over electronic modulation, altering pharmacological profiles .
Lansoprazole-Related Compounds (e.g., USP31 Impurities)
- Structure : Pyridine 1-oxide with sulfonyl benzimidazole substituents.
- Role : Key intermediates in proton-pump inhibitor synthesis .
- Contrast: The target compound’s Boc-amino methyl group lacks the sulfonyl linkage critical for anti-secretory activity but provides a versatile handle for coupling reactions .
Comparative Data Table
Research Findings and Implications
- Reactivity: Pyridine 1-oxide derivatives undergo regioselective substitutions (e.g., cyanidation at 2- and 6-positions), but bulky substituents like Boc-amino methyl may slow kinetics .
- Safety : Boc-protected compounds generally pose lower acute toxicity than nitro-substituted analogs but require standard protective measures (e.g., local exhaust ventilation) .
- Drug Design : The Boc group’s lipophilicity may enhance blood-brain barrier penetration, while the N-oxide moiety could improve solubility—a balance critical for CNS-targeted agents .
Biological Activity
3-(((Bi-Tert-butoxycarbonyl)amino)methyl)pyridine 1-oxide, with CAS number 2007920-53-6, is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₄N₂O₅
- Molecular Weight : 324.37 g/mol
- Structural Characteristics : The compound features a pyridine ring substituted with a bi-tert-butoxycarbonyl amino group, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
2. Cytotoxicity and Cancer Research
Research indicates that certain pyridine derivatives can induce apoptosis in cancer cells. For example, compounds with structural similarities have been tested in vitro against human cancer cell lines, exhibiting cytotoxic effects at specific concentrations. The mechanism often involves the activation of caspases and subsequent apoptotic pathways.
3. Neuroprotective Effects
Some studies suggest that pyridine-based compounds may possess neuroprotective properties. These effects are attributed to their ability to modulate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyridine derivatives, including those closely related to this compound). The results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| This compound | S. aureus | 20 |
Case Study 2: Cytotoxicity in Cancer Cells
In a study assessing the cytotoxic effects on HeLa cells, it was found that the compound induced apoptosis at concentrations between 50–100 μM. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating its potential as an anticancer agent.
| Concentration (μM) | % Apoptosis |
|---|---|
| 50 | 10 |
| 100 | 25 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Modulation : By influencing oxidative stress levels, it can protect or damage cells depending on the context.
Q & A
Basic: What are the recommended synthetic routes for preparing 3-(((Bis-Tert-butoxycarbonyl)amino)methyl)pyridine 1-oxide?
The synthesis typically involves two key steps: (1) introduction of the tert-butoxycarbonyl (Boc) protecting group and (2) oxidation of the pyridine ring to the N-oxide.
- Boc Protection : React 3-(aminomethyl)pyridine with Boc anhydride (e.g., di-tert-butyl dicarbonate) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) to install the Boc groups .
- N-Oxide Formation : Oxidize the pyridine ring using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Monitor reaction progress via TLC or LC-MS .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and melting point analysis .
Basic: How should researchers characterize this compound to confirm structural integrity?
A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify Boc group signals (e.g., tert-butyl at δ ~1.4 ppm in ¹H NMR) and pyridine N-oxide shifts (deshielded protons at δ ~8–9 ppm) .
- 2D Experiments (COSY, HSQC) : Assign coupling between the methylene linker (CH₂NH) and adjacent groups.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS. Look for [M+H]⁺ or [M+Na]⁺ peaks matching the calculated molecular weight (e.g., C₁₆H₂₃N₃O₅: ~361.16 g/mol) .
- Elemental Analysis : Validate C/H/N/O percentages within ±0.4% of theoretical values.
Advanced: How does the Boc-protected amino group influence reactivity in asymmetric catalysis?
The Boc group serves as a steric and electronic modulator:
- Steric Effects : The bulky tert-butyl moiety can restrict access to the amino group, directing regioselectivity in reactions like nucleophilic substitutions or cross-couplings. For example, in asymmetric [3+3] annulations (e.g., with benzyl methyl ketone), the Boc group may hinder undesired stereochemical pathways, favoring enantiomeric excess (ee) up to 60% .
- Electronic Effects : The electron-withdrawing carbamate reduces nucleophilicity of the amine, preventing side reactions (e.g., intramolecular cyclization) during organocatalytic processes.
- Methodological Tip : Screen chiral thiourea or squaramide catalysts to optimize enantioselectivity. Monitor reactions via chiral HPLC or circular dichroism (CD) .
Advanced: What role does this compound play in pharmaceutical impurity profiling?
Pyridine N-oxides are common intermediates or degradation products in drug synthesis. For example:
- Impurity Identification : In edoxaban synthesis, analogous N-oxide derivatives are monitored as potential genotoxic impurities. Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect trace levels (LOQ < 0.1%) .
- Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 14 days) to assess degradation pathways. Oxidative conditions may cleave the Boc group, forming free amines detectable via ion chromatography .
Advanced: What computational methods predict the compound’s behavior under catalytic conditions?
- Density Functional Theory (DFT) : Calculate intermediate energies (e.g., transition states in annulation reactions) using B3LYP/6-31G(d) basis sets. Compare theoretical vs. experimental ee values to refine mechanistic models .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction kinetics. The Boc group’s hydrophobicity may influence aggregation in polar solvents.
- Software Tools : Gaussian 16 or ORCA for DFT; GROMACS for MD. Validate with spectroscopic data (e.g., IR frequencies) .
Advanced: How does the N-oxide moiety affect metabolic stability in biological systems?
- Oxidative Metabolism : The N-oxide is susceptible to reduction by hepatic enzymes (e.g., cytochrome P450), regenerating the parent pyridine. Assess stability in liver microsomes (human/rat) using LC-MS quantification .
- Methodological Protocol :
Advanced: What strategies mitigate Boc group cleavage during synthetic steps?
- Acid Sensitivity : Avoid strong acids (e.g., TFA) unless deprotection is intentional. Use mild acids (e.g., HCl in dioxane) for partial deprotection.
- Thermal Stability : Limit heating above 80°C in polar solvents (e.g., DMF) to prevent carbamate decomposition.
- Alternative Protecting Groups : For harsh conditions, consider Fmoc (base-labile) or Alloc (palladium-cleavable) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
